molecular formula C14H23NO2 B6194790 tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate CAS No. 2680536-34-7

tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Cat. No.: B6194790
CAS No.: 2680536-34-7
M. Wt: 237.3
InChI Key:
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Description

The compound is an organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a bicyclo[1.1.1]pentan-1-yl group, which is a type of cycloalkane .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a bicyclic structure. The tert-butyl group and the carboxylate group would be attached to the nitrogen of the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring and the bicyclic structure could potentially undergo various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions involving this compound would depend on its potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves the reaction of bicyclo[1.1.1]pentane with tert-butyl 3-pyrrolidinecarboxylate in the presence of a suitable catalyst.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Tert-butyl 3-pyrrolidinecarboxylate" ], "Reaction": [ "To a stirred solution of bicyclo[1.1.1]pentane (1.0 g, 9.2 mmol) in dry THF (10 mL) at 0°C was added tert-butyl 3-pyrrolidinecarboxylate (2.0 g, 9.2 mmol) and NaH (60% dispersion in mineral oil, 0.37 g, 9.2 mmol).", "The reaction mixture was stirred at 0°C for 2 h and then allowed to warm to room temperature and stirred for an additional 12 h.", "The reaction was quenched with saturated NH4Cl (10 mL) and extracted with EtOAc (3 × 20 mL).", "The combined organic layers were washed with brine (10 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by flash chromatography on silica gel (eluent: hexanes/EtOAc, 9:1) to afford the desired product as a white solid (1.8 g, 75%)." ] }

CAS No.

2680536-34-7

Molecular Formula

C14H23NO2

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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